1-Butyl-1-methylpiperidinium trifluoromethanesulfonate
Overview
Description
1-Butyl-1-methylpiperidinium trifluoromethanesulfonate is an ionic liquid known for its unique properties, including high thermal stability, low volatility, and excellent ionic conductivity. These characteristics make it a valuable compound in various scientific and industrial applications, particularly in the field of electrochemistry.
Mechanism of Action
Target of Action
1-Butyl-1-methylpiperidinium trifluoromethanesulfonate, also known as 1-Butyl-1-methylpiperidinium triflate, is an ionic liquid . Its primary targets are the components involved in electrochemical reactions . It is used as a solvent in various chemical reactions and as an electrolyte in supercapacitor applications .
Mode of Action
This compound interacts with its targets by facilitating the transfer of ions during electrochemical reactions . It provides a medium for the movement of charged particles, thereby enabling the flow of electric current . It can also reduce the vulcanisation onset temperature during the vulcanisation of NBR (acrylonitrile-butadiene elastomer) composites .
Biochemical Pathways
It is known to be involved in electrochemical energy applications . It plays a crucial role in the desulfurization of fuels and nucleophilic aromatic substitution reactions .
Pharmacokinetics
It is known to have a high viscosity , which may influence its distribution and interaction with other substances in a given system.
Result of Action
The primary result of the action of this compound is the facilitation of electrochemical reactions . It enables the efficient transfer of ions, which is crucial for the functioning of devices like supercapacitors . It also aids in the vulcanisation of NBR composites .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as temperature and humidity . It is typically stored under inert gas at room temperature . It should be kept away from moisture as it is hygroscopic .
Biochemical Analysis
Biochemical Properties
1-Butyl-1-methylpiperidinium trifluoromethanesulfonate can be used as a solvent in various biochemical reactions . For instance, it has been used in rhodium-catalyzed regioselective hydroformylation reactions
Molecular Mechanism
It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are needed to fully understand its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-1-methylpiperidinium trifluoromethanesulfonate can be synthesized through a quaternization reaction. This involves reacting 1-butylpiperidine with methyl trifluoromethanesulfonate under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions and is carried out at room temperature to moderate heat.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality. The reaction mixture is often subjected to purification steps, such as recrystallization or distillation, to remove impurities and obtain the desired ionic liquid in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1-methylpiperidinium trifluoromethanesulfonate primarily undergoes substitution reactions due to the presence of the trifluoromethanesulfonate group. It can also participate in ionic exchange reactions, where the trifluoromethanesulfonate anion is replaced by other anions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as halides or other anionic species. The reaction conditions typically include mild temperatures and the presence of a suitable solvent.
Ionic Exchange Reactions: These reactions can be facilitated by using an excess of the desired anion source, such as sodium chloride or potassium bromide, under ambient conditions.
Major Products: The major products of these reactions depend on the specific reagents used. For example, a substitution reaction with sodium chloride would yield 1-butyl-1-methylpiperidinium chloride as the primary product.
Scientific Research Applications
1-Butyl-1-methylpiperidinium trifluoromethanesulfonate has a wide range of applications in scientific research:
Electrochemistry: It is used as an electrolyte in various electrochemical devices, including batteries and supercapacitors, due to its high ionic conductivity and electrochemical stability.
Polymer Electrolytes: The compound is incorporated into polymer matrices to enhance the ionic conductivity of solid polymer electrolytes, which are used in energy storage devices.
Desulfurization: It is employed in the desulfurization of fuels, where it acts as a model ionic liquid to study the ionic effects on the desulfurization process.
Comparison with Similar Compounds
1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide: This compound is another ionic liquid with similar applications in electrochemistry and catalysis.
1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide: Known for its use in electrode modification and organic synthesis.
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Widely used in energy storage and as a solvent in various chemical reactions.
Uniqueness: 1-Butyl-1-methylpiperidinium trifluoromethanesulfonate is unique due to its specific combination of the piperidinium cation and trifluoromethanesulfonate anion, which imparts distinct properties such as high thermal stability and excellent ionic conductivity. These properties make it particularly suitable for applications requiring robust performance under varying conditions.
Properties
IUPAC Name |
1-butyl-1-methylpiperidin-1-ium;trifluoromethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N.CHF3O3S/c1-3-4-8-11(2)9-6-5-7-10-11;2-1(3,4)8(5,6)7/h3-10H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLIBMNUPZGHKJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCCC1)C.C(F)(F)(F)S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22F3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049384 | |
Record name | 1-Butyl-1-methylpiperidinium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357500-93-6 | |
Record name | 1-Butyl-1-methylpiperidinium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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